

Technical Guide: Structure Elucidation of 2-(3-Bromophenyl)pyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2-(3-Bromophenyl)pyrimidine-5-carbaldehyde

CAS No.: 1086393-72-7

Cat. No.: B1501409

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Executive Summary

Compound: **2-(3-Bromophenyl)pyrimidine-5-carbaldehyde** CAS: 1086393-72-7 Molecular Formula: $C_{11}H_7BrN_2O$ Molecular Weight: 263.09 g/mol [1]

This guide details the structural validation and synthesis logic for **2-(3-bromophenyl)pyrimidine-5-carbaldehyde**, a critical biaryl pharmacophore often utilized in the development of kinase inhibitors (e.g., JAK, CDK pathways). Its value lies in its orthogonal reactivity: the aldehyde moiety allows for library expansion via reductive amination or Wittig olefination, while the aryl bromide serves as a handle for subsequent cross-coupling reactions.

The elucidation strategy presented here prioritizes regio-confirmation—ensuring the pyrimidine is substituted at the C2 position and the bromine is retained at the meta-position of the phenyl ring.

Part 1: Synthetic Provenance & Chemoselectivity

To understand the structure, one must understand the synthesis. The primary challenge in generating this molecule is chemoselectivity. The synthesis relies on a Suzuki-Miyaura cross-coupling between a chloropyrimidine and a bromophenylboronic acid.

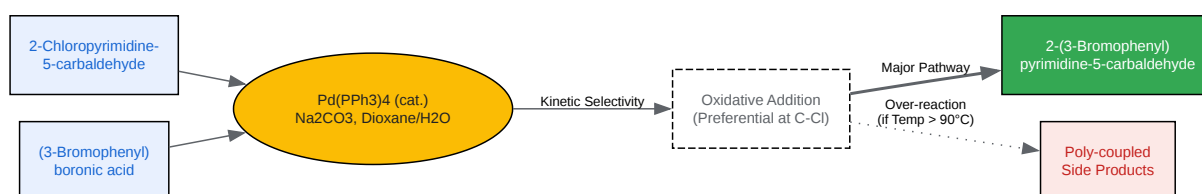
The Selectivity Paradox

The target molecule contains an aryl bromide.[2] Standard Suzuki conditions use Pd-catalysts that oxidative add into carbon-halogen bonds. The protocol must selectively activate the heteroaryl chloride (on the pyrimidine) while leaving the aryl bromide (on the phenyl ring) intact.

- Mechanism: Electron-deficient heterocycles (like pyrimidine-5-carbaldehyde) possess C-Cl bonds that are significantly more activated toward oxidative addition than electron-neutral aryl bromides.
- Protocol: Use of a ligand-free Pd catalyst or specific phosphine ligands (e.g., PPh₃) allows for kinetic control, coupling the chloride exclusively.

DOT Diagram: Synthetic Pathway

The following diagram illustrates the selective coupling logic required to produce the target structure.



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Figure 1: Chemoselective Suzuki-Miyaura coupling exploiting the reactivity difference between electron-deficient heteroaryl chlorides and aryl bromides.

Part 2: Spectroscopic Characterization (The Core)

This section defines the self-validating analytical signature of the compound.

Mass Spectrometry (MS) - The Isotope Fingerprint

Before NMR, MS provides the quickest confirmation of the bromine atom's presence.

- Expected Ion: $[M+H]^+ = 263.0$ and 265.0 .
- Diagnostic Criteria: You must observe a 1:1 doublet ratio separated by 2 mass units (79Br and 81Br isotopes).
 - Failure Mode: If the pattern is a single peak ($M+H$ 185), the bromine has been lost (likely dehalogenation or hydrodehalogenation side reaction).

Infrared Spectroscopy (IR)[3][4][5][6]

- Aldehyde Carbonyl (C=O): Sharp, intense band at $1695\text{--}1705\text{ cm}^{-1}$.
- Aldehyde C-H: Doublet of weak bands at 2750 and 2850 cm^{-1} (Fermi resonance).
- Aryl C=C: $1580\text{--}1600\text{ cm}^{-1}$.

Nuclear Magnetic Resonance (NMR)

The ^1H NMR spectrum is the definitive tool for proving the meta-substitution of the bromine and the 2,5-substitution of the pyrimidine.

Predicted ^1H NMR Data (500 MHz, DMSO- d_6)

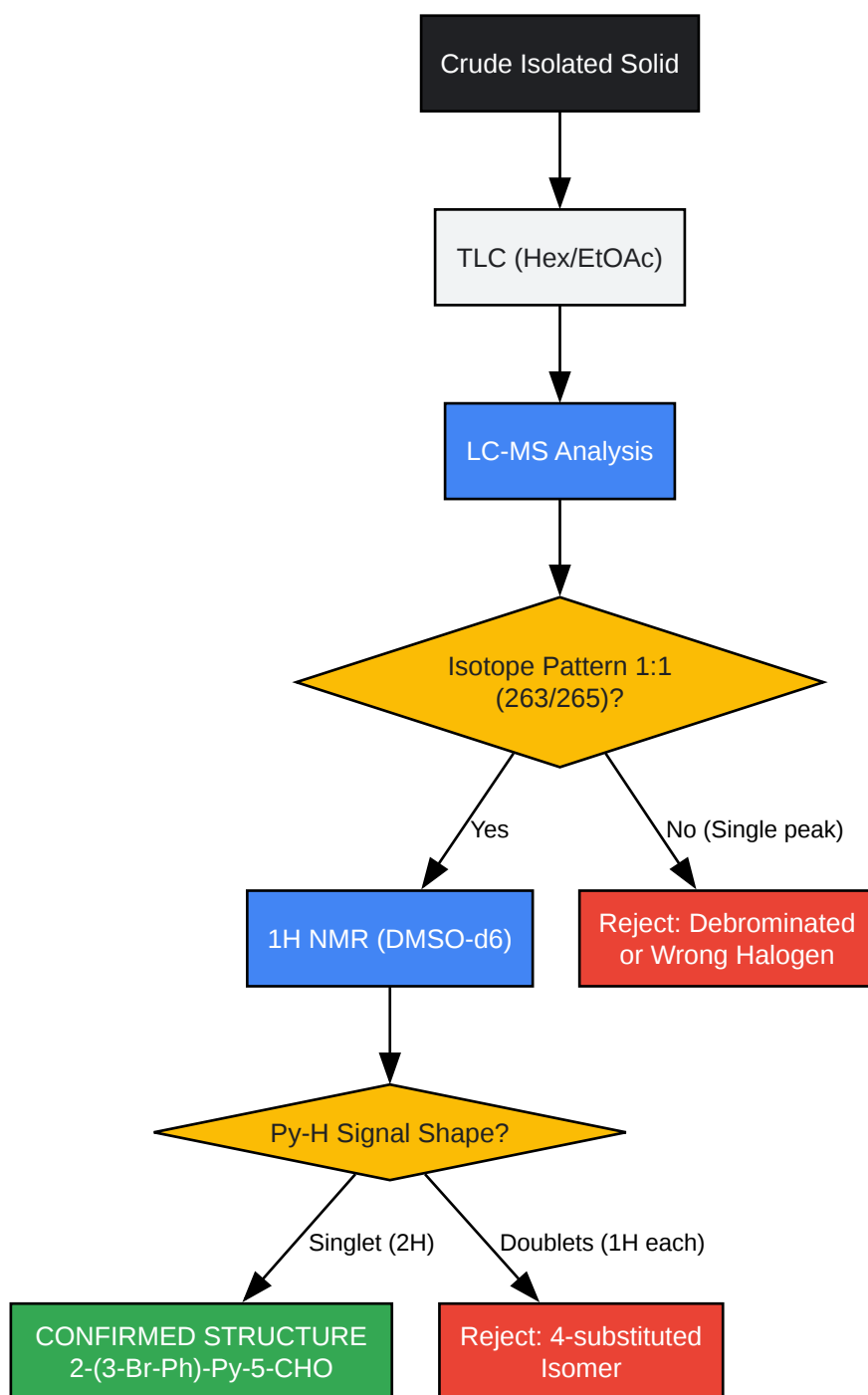
Proton Assignment	Shift (δ ppm)	Multiplicity	Integration	Coupling (J Hz)	Structural Logic
-CHO (Aldehyde)	10.15	Singlet (s)	1H	-	Highly deshielded; confirms oxidation state.
Py-H4, H6	9.35	Singlet (s)	2H	-	Equivalent due to symmetry (C2 axis). Deshielded by N-atoms and C=O.
Ph-H2'	8.62	Triplet (t)	1H	-1.8	"Meta" proton between Br and Pyrimidine. Narrow coupling.
Ph-H6'	8.45	Ddd	1H	7.8, 1.5, 1.0	Ortho to Pyrimidine; deshielded by ring current.
Ph-H4'	7.80	Ddd	1H	8.0, 1.5, 1.0	Ortho to Bromine; Para to Pyrimidine.
Ph-H5'	7.55	Triplet (t)	1H	7.9	Meta to both substituents.

Critical Validation Checks (The "Self-Validating" System)

- Symmetry Check: The Pyrimidine protons (H4/H6) must appear as a singlet integrating to 2H.
 - Alert: If these appear as two doublets ($J \sim 5\text{Hz}$), the substitution is likely at the C4 position (regioisomer), indicating the starting material was 4-chloropyrimidine.
- Substitution Pattern Check: The Phenyl region must show a 3-substituted pattern (Singlet/Triplet, Doublet, Doublet, Triplet).
 - Alert: If you see a pair of symmetric doublets (AA'BB' system), the bromine is in the para position (starting material error).

Part 3: Structural Validation Workflow

The following flowchart guides the researcher through the decision-making process during characterization.



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Figure 2: Step-by-step logic gate for confirming the identity of **2-(3-bromophenyl)pyrimidine-5-carbaldehyde**.

Part 4: Functional Utility & Handling[7]

Stability[7]

- Oxidation: The aldehyde is susceptible to air oxidation to the carboxylic acid. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
- Schiff Base Formation: Avoid primary amine solvents (e.g., impurities in DMF/DMAc) during heating, as the aldehyde will rapidly condense.

Applications in Drug Discovery[7]

- Reductive Amination: The C5-aldehyde is a prime target for reductive amination with morpholines or piperazines to generate solubility-enhancing tails, common in kinase inhibitors.
- Suzuki Coupling (Round 2): The retained Ar-Br allows for a second Suzuki coupling to create bi-aryl or tri-aryl systems, extending the pharmacophore into the solvent-exposed region of the ATP binding pocket.

References

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